2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride
Description
Structure and Synthesis 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride (CAS 52777-39-6) is a derivative of 2-adamantanol (tricyclo[3.3.1.1³,⁷]decan-2-ol), a secondary alcohol with a rigid, diamondoid adamantane backbone. The compound features a 3-methylaminopropyl group (-CH₂CH₂CH₂N(CH₃)-) attached to the adamantane core at the 1-position, followed by hydrochloric acid salt formation.
For example, 2-adamantanol can act as a precursor in alkylation reactions, as seen in the triflic acid-promoted adamantylation of pyrene derivatives . The methylaminopropyl group likely originates from a propylamine intermediate, with subsequent methylation and hydrochlorination steps.
Properties
CAS No. |
52777-39-6 |
|---|---|
Molecular Formula |
C14H26ClNO |
Molecular Weight |
259.81 g/mol |
IUPAC Name |
1-[3-(methylamino)propyl]adamantan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c1-15-4-2-3-14-8-10-5-11(9-14)7-12(6-10)13(14)16;/h10-13,15-16H,2-9H2,1H3;1H |
InChI Key |
KGFPEHPECNYMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC12CC3CC(C1)CC(C3)C2O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride typically involves the reaction of adamantan-2-ol with 3-methylaminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: Presumed to be C₁₄H₂₆ClNO (based on structural analogy).
- Molecular Weight : Estimated ~275.8 g/mol.
- Hydrogen Bonding: The hydroxyl (-OH) and protonated tertiary amine (-NH⁺(CH₃)) groups enable strong hydrogen bonding, similar to 2-adamantanol’s O-H⋯O interactions in dimers and monohydrates .
The following table compares 2-Adamantanol, 1-(3-methylaminopropyl)-, hydrochloride with structurally related adamantane derivatives:
Key Structural and Functional Differences:
Hydrogen Bonding Capacity: 2-Adamantanol: Forms O-H⋯O hydrogen bonds in dimers and monohydrates, critical for its crystalline structure . 1-(3-Dimethylaminopropyl)adamantane Hydrochloride: Lacks -OH but features a quaternary ammonium group, favoring stronger ionic interactions over hydrogen bonding .
Thermal Stability: 2-Adamantanol has a melting point of 258–262°C , whereas alkylated derivatives (e.g., 2-n-hexyl-2-adamantanol) exhibit lower melting points due to disrupted crystal packing .
Catalytic and Biological Activity: 2-Adamantanol is used in metal-organic frameworks (MOFs) for selective alcohol protection . Methylaminopropyl derivatives may exhibit enhanced bioactivity due to amine functionality, analogous to adamantane-based antiviral drugs (e.g., amantadine) .
Solubility: Hydrochloride salts (e.g., 1-(3-aminopropyl)adamantane hydrochloride) show improved aqueous solubility compared to non-ionic analogs .
Research Findings and Challenges:
- Hydrogen Bonding in Dimers: The rigid adamantane backbone in 2-adamantanol allows precise rotational spectroscopy studies of dimerization, revealing two nearly isoenergetic gauche-gauche conformers . Substituted derivatives may exhibit altered dimerization due to steric hindrance from the methylaminopropyl group.
- Synthetic Limitations : Functionalization at the 1-position of adamantane is challenging due to steric hindrance, requiring optimized conditions for alkylation or amination .
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